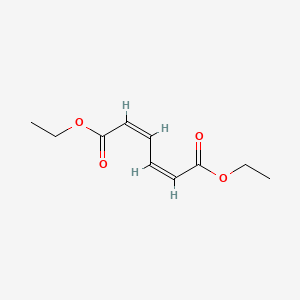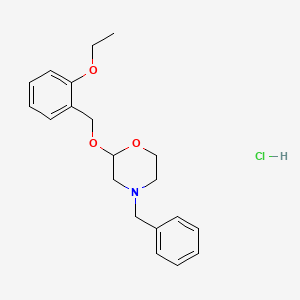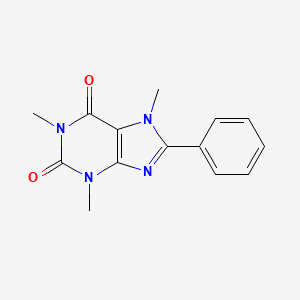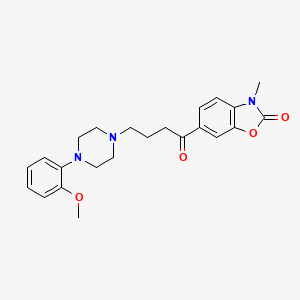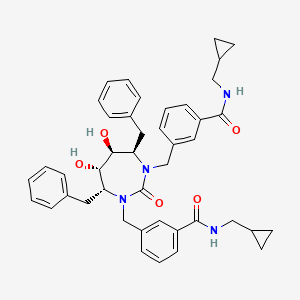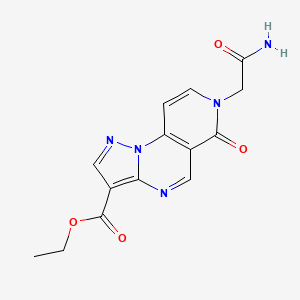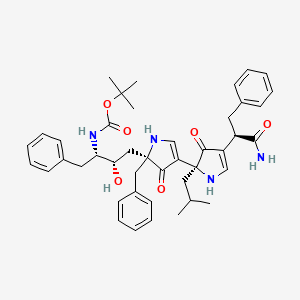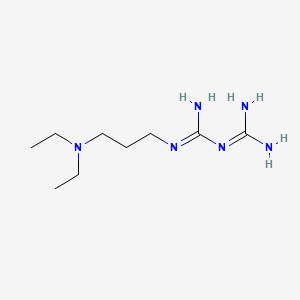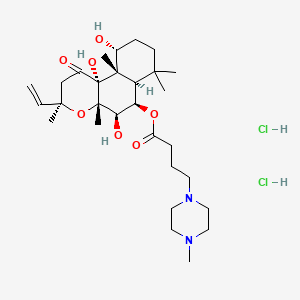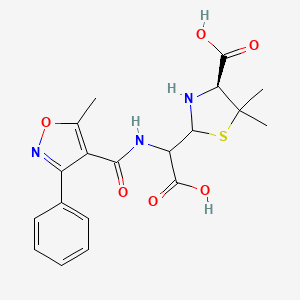
(4S)-2-(Carboxy(((5-methyl-3-phenylisoxazol-4-yl)carbonyl)amino)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penicilloic acids are degradation products of penicillin antibiotics, including oxacillin. Oxacillin is a narrow-spectrum beta-lactam antibiotic that belongs to the penicillin class. It is primarily used to treat infections caused by penicillinase-producing staphylococci. The penicilloic acids of oxacillin are formed when the beta-lactam ring of oxacillin is hydrolyzed, rendering the antibiotic inactive .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicilloic acids are typically synthesized through the hydrolytic opening of the beta-lactam ring of oxacillin. This process can be achieved using mild acidic or basic conditions. For instance, the hydrolysis can be carried out in the presence of an inorganic acid or a mixture of water and a water-miscible organic solvent under reduced pressure .
Industrial Production Methods: Industrial production of penicilloic acids involves controlled hydrolysis of oxacillin. The reaction conditions are optimized to ensure high yield and purity of the penicilloic acids. The process may involve the use of specific catalysts and controlled temperature and pressure conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Penicilloic acids undergo various chemical reactions, including:
Oxidation: Penicilloic acids can be oxidized to form penicilloaldehydes.
Reduction: Reduction reactions can convert penicilloic acids into penilloic acids.
Substitution: Substitution reactions can occur at the carboxyl or amino groups of penicilloic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Penicilloaldehydes
Reduction: Penilloic acids
Substitution: Various substituted penicilloic acid derivatives
Scientific Research Applications
Penicilloic acids of oxacillin have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of other chemical compounds.
Biology: Studied for their role in the metabolism of penicillin antibiotics.
Medicine: Investigated for their potential immunogenic properties and their role in allergic reactions to penicillin.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Mechanism of Action
Penicilloic acids do not possess antibacterial activity. they are significant in understanding the mechanism of action of penicillin antibiotics. The beta-lactam ring of oxacillin binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting cell wall synthesis. The hydrolysis of the beta-lactam ring to form penicilloic acids inactivates the antibiotic, preventing it from binding to PBPs .
Comparison with Similar Compounds
Penicilloic acids of oxacillin can be compared with similar compounds such as:
- Penicilloic acids of methicillin
- Penicilloic acids of nafcillin
- Penicilloic acids of cloxacillin
- Penicilloic acids of dicloxacillin
- Penicilloic acids of flucloxacillin
Uniqueness: The penicilloic acids of oxacillin are unique due to the specific structure of oxacillin, which includes a 5-methyl-3-phenyl-4-isoxazolyl group. This structural feature influences the hydrolysis process and the resulting penicilloic acids .
Properties
CAS No. |
1642629-95-5 |
|---|---|
Molecular Formula |
C19H21N3O6S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(4S)-2-[carboxy-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H21N3O6S/c1-9-11(12(22-28-9)10-7-5-4-6-8-10)15(23)20-13(17(24)25)16-21-14(18(26)27)19(2,3)29-16/h4-8,13-14,16,21H,1-3H3,(H,20,23)(H,24,25)(H,26,27)/t13?,14-,16?/m0/s1 |
InChI Key |
JCHZLBSPYSDECZ-BBBYJDLNSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


